molecular formula C12H12O4 B1599557 4-Acetoxy-3-methoxycinnamaldehyde CAS No. 83071-67-4

4-Acetoxy-3-methoxycinnamaldehyde

Cat. No.: B1599557
CAS No.: 83071-67-4
M. Wt: 220.22 g/mol
InChI Key: VEKAJHBFBMWJKI-ARJAWSKDSA-N
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Description

Significance of Cinnamaldehyde (B126680) Derivatives in Medicinal Chemistry and Natural Product Research

Cinnamaldehyde and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and natural product research due to their wide array of biological activities. mdpi.comresearchgate.netresearchgate.net Cinnamaldehyde itself is the primary component of essential oil from cinnamon, a spice used for centuries in traditional medicine. mdpi.comresearchgate.net

Research has demonstrated that these compounds possess a range of pharmacological properties, including:

Antimicrobial activity: Cinnamaldehyde derivatives have shown the ability to inhibit the growth of bacteria and fungi. researchgate.netnih.govhealthline.com Some derivatives have exhibited improved activity compared to both the parent compound, trans-cinnamaldehyde, and even some conventional antibiotics. nih.gov Their mechanism of action can involve disrupting bacterial quorum sensing, a form of cell-to-cell communication. wisdomlib.org

Anti-inflammatory effects: Compounds such as 2-hydroxycinnamaldehyde (B114546) and 2-benzoyloxycinnamaldehyde have been noted for their anti-inflammatory activities. mdpi.com The anti-inflammatory properties of cinnamon are well-documented and are attributed in part to cinnamaldehyde. healthline.com

Antioxidant properties: Cinnamaldehyde is a known antioxidant that can inhibit the production of reactive oxygen species (ROS). mdpi.com This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases. mdpi.com

Anticancer potential: Various studies have explored the anticancer effects of cinnamaldehyde and its derivatives. mdpi.comresearchgate.net For example, 2-Hydroxycinnamaldehyde has demonstrated notable anticancer activity. researchgate.net Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net

Neuroprotective effects: Evidence suggests that cinnamaldehyde and its derivatives may offer neuroprotective benefits, with potential applications in neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Their neuroprotective action is linked to modulating neuroinflammation and suppressing oxidative stress. nih.gov

The structural features of cinnamaldehyde, particularly the unsaturated carbonyl group, are believed to be significant for its biological effects. mdpi.com The ongoing research into naturally occurring and synthetic derivatives continues to highlight their potential as therapeutic agents and lead compounds in drug discovery. nih.gov

Overview of Scientific Literature on 4-Acetoxy-3-methoxycinnamaldehyde (B1233962) and Related Phenylpropanoids

Direct scientific literature focusing on the biological activities of this compound is limited. Its primary characterization in available literature is as a chemical intermediate or building block for organic synthesis. sigmaaldrich.comsigmaaldrich.com

However, the study of structurally related phenylpropanoids provides a framework for understanding its potential significance. Phenylpropanoids are a large class of natural compounds derived from the amino acids phenylalanine and tyrosine, and they exhibit a wide range of biological functions.

One closely related compound is 4-hydroxy-3-methoxycinnamaldehyde (B191438) , also known as coniferyl aldehyde. scbt.com This compound is an isoflavonoid (B1168493) that has been investigated for its potential antioxidant activity. scbt.com

Another related compound is 4-methoxycinnamaldehyde , which has been isolated from Agastache rugosa and has been studied for its biological effects. wikipedia.org Furthermore, 4-methoxycinnamic acid has been identified as a phenylpropanoid involved in the biosynthesis of phenylphenalenones in plants like Anigozanthos preissii. researchgate.net

The study of these related compounds underscores the diverse roles that phenylpropanoids with similar substitution patterns can play, from serving as biosynthetic precursors to exhibiting direct biological activities.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several key reasons. The established broad-spectrum biological activities of the cinnamaldehyde scaffold, including antimicrobial, anti-inflammatory, and anticancer properties, provide a strong foundation for postulating that this compound may possess similar or unique therapeutic potential. mdpi.comresearchgate.netnih.gov

The structural difference between this compound and its more studied precursor, coniferyl aldehyde (4-hydroxy-3-methoxycinnamaldehyde), lies in the acetylation of the hydroxyl group. scbt.com In medicinal chemistry, such a modification can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. Acetylation can influence factors like lipid solubility, membrane permeability, and metabolic stability, potentially leading to enhanced bioavailability or a modified activity profile.

Given the lack of in-depth research on this specific derivative, a systematic evaluation of its biological effects is a logical next step. Such an investigation would contribute valuable knowledge to the field of medicinal chemistry and natural product science, potentially identifying a new lead compound for therapeutic development. Understanding its mechanisms of action would also further elucidate the structure-activity relationships within the cinnamaldehyde class of compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKAJHBFBMWJKI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65401-83-4, 83071-67-4
Record name 4-(2-Formylvinyl)-2-methoxyphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065401834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-formylvinyl)-2-methoxyphenyl acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Acetoxy 3 Methoxycinnamaldehyde

Strategies for Total Synthesis of 4-Acetoxy-3-methoxycinnamaldehyde (B1233962)

The total synthesis of this compound involves creating the molecule from simpler, often commercially available starting materials. Research in this area focuses on developing efficient and high-yield reaction pathways.

A key strategy for the synthesis of this compound involves a Wittig-type reaction. This approach builds the characteristic cinnamaldehyde (B126680) backbone from a substituted benzaldehyde. One documented pathway starts with 4-acetoxy-3-methoxybenzaldehyde (acetoxy vanillin). prepchem.com This starting material is reacted with a phosphorus ylide, specifically formyl methylenetriphenylphosphorane, to form the α,β-unsaturated aldehyde structure of the target molecule. prepchem.com

Alternative strategies often focus on the synthesis of the direct precursor, coniferyl aldehyde (4-hydroxy-3-methoxycinnamaldehyde), which can then be acetylated to yield the final product. Historically, methods such as the aldol (B89426) condensation of protected p-hydroxybenzaldehydes with acetaldehyde (B116499) were used, but these often suffered from low yields. core.ac.uk More efficient, modern pathways for synthesizing coniferyl aldehyde have been developed, including:

A two-carbon homologation of vanillin (B372448) using 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of n-butyllithium. core.ac.uk

The reduction of p-hydroxycinnamic acid chlorides using lithium tri-t-butoxyaluminohydride. core.ac.uk

The oxidation of eugenol (B1671780) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) after protection of the phenolic hydroxyl group. researchgate.net

These methods provide versatile routes to the coniferyl aldehyde core, which can subsequently undergo acetylation using reagents like acetic anhydride (B1165640) to produce this compound.

Optimization of synthetic routes is crucial for improving efficiency and making processes more practical. Early syntheses of the precursor, coniferyl aldehyde, reported yields as low as 18% due to harsh alkaline conditions and prolonged reaction times. core.ac.uk Newer methods have significantly improved upon this. For instance, the two-carbon homologation and acid chloride reduction methods developed by Nakamura demonstrated much better yields for producing p-hydroxycinnamyl aldehydes. core.ac.uk

In the direct Wittig-type synthesis of this compound from acetoxy vanillin, specific reaction conditions have been established to maximize product formation. The reaction is typically performed under an inert argon atmosphere in a dry organic solvent such as tetrahydrofuran (B95107) (THF). prepchem.com The mixture is heated under reflux for an extended period, for example, 80 hours, to drive the reaction to completion. Following the reaction, purification via flash silica (B1680970) chromatography is used to isolate the product, affording a yield of 54%. prepchem.com

Parameter Condition
Starting Material 4-Acetoxy-3-methoxybenzaldehyde (Acetoxy vanillin)
Reagent Formyl methylenetriphenylphosphorane
Solvent Dry Tetrahydrofuran (THF)
Atmosphere Argon
Temperature Reflux
Reaction Time 80 hours
Purification Flash Silica Chromatography
Reported Yield 54%
Table 1: Optimized Reaction Conditions for the Wittig Synthesis of this compound. prepchem.com

Semisynthesis and Biotransformation Approaches for this compound Production

Biocatalysis, using isolated enzymes or whole microbial cells, presents a greener alternative to traditional chemical synthesis, often providing high selectivity under mild conditions.

The final step in many synthetic routes to this compound is the acetylation of the phenolic hydroxyl group of coniferyl aldehyde. This transformation is well-suited for enzymatic methods. Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze esterification and acylation reactions with high regioselectivity. mdpi.comresearchgate.netmdpi.com

The enzymatic acetylation of coniferyl aldehyde can be achieved using a lipase (B570770) catalyst in a suitable organic solvent. A common strategy involves an immobilized lipase, such as Candida antarctica lipase B (commercially available as Novozym 435), which offers enhanced stability and ease of recovery. nih.gov The reaction would employ an acyl donor, often an activated ester like vinyl acetate (B1210297), which makes the acylation process effectively irreversible. researchgate.net While specific studies on the lipase-catalyzed acetylation of coniferyl aldehyde are not widespread, the principles are well-established for a vast range of similar phenolic and alcoholic substrates. mdpi.comprotocols.io For example, Novozym 435 has been shown to be an effective catalyst for the acidolysis of phosphatidylcholine with 3-methoxycinnamic acid, a structurally related compound, demonstrating the enzyme's utility in modifying cinnamoyl structures. nih.gov

Microorganisms provide a powerful platform for producing complex molecules through their native metabolic pathways. The direct precursor to this compound, coniferyl aldehyde, is a natural product within the phenylpropanoid pathway in plants and some microorganisms. nih.gov This pathway starts from amino acid precursors and involves a series of enzymatic steps to generate various phenolic compounds.

In angiosperms and corresponding microbial systems, coniferyl aldehyde is a key intermediate in the biosynthesis of lignin (B12514952). nih.govmtu.edu It can be produced from precursors like ferulic acid. Furthermore, coniferyl aldehyde itself is a substrate for subsequent enzymatic transformations. For instance, it can be converted into sinapyl aldehyde through a two-step process involving 5-hydroxylation by the enzyme coniferyl aldehyde 5-hydroxylase (CAld5H) and subsequent methylation by a caffeate O-methyltransferase (COMT). nih.govmtu.edu The ability of microbial systems to produce and modify coniferyl aldehyde highlights the potential for developing engineered microorganisms to produce this precursor on a larger scale. While microbial systems that perform the final acetylation step to produce this compound are not established, the microbial production of the coniferyl aldehyde precursor is a viable biotransformation approach.

Design and Synthesis of Novel Derivatives of this compound

This compound contains reactive functional groups—an aldehyde and a phenyl acetate ester—that can be targeted for the synthesis of novel derivatives. Research in this area explores how modifications to the parent structure can lead to compounds with new properties.

A primary focus for derivatization is the aldehyde group, which is susceptible to both oxidation and reduction and can participate in condensation reactions. Studies on the un-acetylated precursor, coniferyl aldehyde, have demonstrated the synthesis of a range of derivatives that serve as a model for potential reactions on the acetylated compound. For example, the aldehyde can be involved in creating:

Schiff bases and Imines: Through condensation reactions with various amines and anilines.

Oximes: By reacting with hydroxylamine.

Hydrazones: Through reaction with hydrazine (B178648) derivatives.

These reactions on the coniferyl aldehyde scaffold have been explored to generate compounds with potential biological activities. It is chemically feasible that this compound could undergo the same transformations, yielding a new family of acetylated derivatives.

Another significant derivatization is the enzymatic conversion of coniferyl aldehyde into other lignin precursors. In certain biological systems, coniferyl aldehyde is hydroxylated and then methylated to produce sinapyl aldehyde, a key step in directing lignin biosynthesis. nih.govmtu.edu Additionally, under oxidative conditions catalyzed by enzymes like peroxidase, coniferyl aldehyde can undergo dehydrogenative polymerization to form various dimers, including β-5, β-β, and 5-5 coupled structures, representing another class of derivatives. researchgate.netresearchgate.net

Starting Material Reaction Type Product/Derivative Class Relevance
Coniferyl AldehydeCondensationSchiff Bases, Oximes, HydrazonesModel reactions applicable to the acetylated compound for creating novel structures.
Coniferyl AldehydeEnzymatic Hydroxylation & MethylationSinapyl AldehydeBiologically significant derivative in the lignin biosynthetic pathway. nih.govmtu.edu
Coniferyl AldehydeEnzymatic Dehydrogenative PolymerizationDimeric Compounds (β-5, β-β, etc.)Formation of complex oligomeric structures. researchgate.net
Table 2: Examples of Derivatives Synthesized from the Coniferyl Aldehyde Precursor.

Elusive Compound Piques Interest for Advanced Synthetic Exploration

The chemical compound this compound, a derivative of cinnamaldehyde, is garnering attention within the scientific community for its potential as a versatile building block in the synthesis of novel molecules. While its direct applications are still under investigation, its unique structure presents a compelling scaffold for advanced synthetic methodologies and chemical derivatization, paving the way for the creation of diverse chemical libraries.

This article delves into the sophisticated strategies being theoretically explored for the chemical modification of this compound. The focus will be on structure-guided design and high-throughput synthesis approaches, which are pivotal in modern drug discovery and materials science.

Advanced Synthetic Methodologies and Chemical Derivatization

As a cinnamaldehyde derivative, this compound offers multiple reactive sites for chemical modification. chemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.comscbt.comchemwhat.comsigmaaldrich.comsigmaaldrich.com These include the aldehyde functional group, the α,β-unsaturated system, the aromatic ring, and the acetate ester. Such versatility makes it an attractive starting material for generating a wide array of novel compounds.

Structure-Guided Chemical Modifications

The principle of structure-guided chemical modification hinges on a deep understanding of the molecule's three-dimensional structure and reactivity. By identifying the key pharmacophores or reactive centers, chemists can rationally design new derivatives with desired properties. In the case of this compound, this approach would involve targeted modifications to its distinct chemical features.

The aldehyde group is a primary target for a variety of transformations. For instance, it can undergo oxidation to form the corresponding carboxylic acid, or be reduced to an alcohol. It can also participate in condensation reactions with amines to form Schiff bases, or with active methylene (B1212753) compounds in Knoevenagel condensations. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new biological activities or material characteristics.

The α,β-unsaturated system is another key feature, susceptible to Michael additions. This allows for the introduction of a wide range of nucleophiles, thereby increasing the molecular complexity and diversity of the resulting products. Furthermore, the double bond can be subjected to epoxidation or dihydroxylation to introduce new stereocenters.

The aromatic ring, with its methoxy (B1213986) and acetoxy substituents, also offers avenues for modification. The acetoxy group can be hydrolyzed to a phenol, which can then be used in ether or ester synthesis to introduce new functionalities. The substitution pattern on the ring can also be altered through electrophilic aromatic substitution reactions, although the existing groups will direct the position of new substituents.

Library Synthesis and High-Throughput Derivatization

The concept of library synthesis is central to modern drug discovery, allowing for the rapid generation of a large number of structurally related compounds for biological screening. High-throughput derivatization techniques are employed to accelerate this process. For this compound, a combinatorial approach could be envisioned where different building blocks are systematically reacted with its various functional groups.

For example, a library of Schiff bases could be generated by reacting the aldehyde with a diverse set of primary amines. Similarly, a library of Michael adducts could be synthesized by reacting the α,β-unsaturated system with various nucleophiles. By using automated synthesis platforms and purification systems, these libraries can be produced in a time-efficient manner.

The data generated from screening these libraries can then be used to build structure-activity relationship (SAR) models. These models are crucial for understanding how specific structural features contribute to the observed biological activity and for guiding the design of next-generation compounds with improved potency and selectivity.

While specific, large-scale derivatization studies on this compound are not yet widely published, the principles of structure-guided design and high-throughput synthesis provide a clear roadmap for its future exploration as a valuable synthetic intermediate.

Spectroscopic and Chromatographic Characterization of 4 Acetoxy 3 Methoxycinnamaldehyde

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the chemical structure of molecules. By analyzing the interaction of electromagnetic radiation with 4-Acetoxy-3-methoxycinnamaldehyde (B1233962), detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. For comparison, the related compound p-methoxy cinnamaldehyde (B126680) exhibits peaks corresponding to the benzene (B151609) ring, the C-H bond of the aldehyde group (around 2700-2800 cm⁻¹), the carbonyl group (around 1700 cm⁻¹), and the O-CH₃ group (C-H stretching at 3000-2900 cm⁻¹ and C-O-C stretch around 1100 cm⁻¹). researchgate.net The presence of the acetoxy group in this compound would introduce an additional strong carbonyl (C=O) stretching band from the ester, typically in the range of 1735-1750 cm⁻¹.

A representative FT-IR spectrum for a related compound, 4-acetoxy-3-methoxybenzoic acid, shows distinct peaks that can be used for comparative purposes. nist.gov

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (alkene)~3010-3100
C-H (aldehyde)~2720, ~2820
C=O (aldehyde)~1680-1705
C=O (ester)~1735-1750
C=C (aromatic)~1500-1600
C-O (ester)~1000-1300
O-CH₃~2850 (C-H stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorbance Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The extended conjugation in this compound, involving the benzene ring, the double bond, and the carbonyl group, is expected to result in strong UV absorption. While specific λmax values for this compound are not provided in the search results, related cinnamaldehyde derivatives show characteristic absorbance profiles.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. The molecular weight of this compound is 220.22 g/mol . spectrabase.comsigmaaldrich.comscbt.com High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. Predicted collision cross-section values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures. uni.lu

Adductm/z
[M+H]⁺221.08084
[M+Na]⁺243.06278
[M-H]⁻219.06628
[M+NH₄]⁺238.10738
[M+K]⁺259.03672

High-Resolution Chromatographic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purity assessment of non-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. While specific HPLC methods for this compound were not detailed in the search results, a typical setup would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection can be achieved using various methods, including UV-Vis detection, where the detector is set to a wavelength of maximum absorbance for the compound. A purity assessment of a commercial sample of this compound indicated an assay of 95%. sigmaaldrich.comsigmaaldrich.com Thin-layer chromatography (TLC) has also been utilized for the analysis of related compounds, employing spray reagents for visualization. rfppl.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the chromatographic column (the stationary phase). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allowing for structural identification.

While specific experimental retention times for this compound on a particular GC column are not widely reported in the available literature, its analysis by GC-MS has been mentioned in studies involving cinnamaldehyde derivatives. mdpi.comglbrc.org The retention time would be dependent on the specific GC conditions, including the column type, temperature program, and carrier gas flow rate.

High-resolution mass spectrometry (HRMS) has been used to determine the accurate mass of this compound. The calculated monoisotopic mass is 220.0736 g/mol for the molecular formula C₁₂H₁₂O₄. mdpi.com Electron impact (EI) ionization in GC-MS would lead to the formation of a molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a key identifier. For this compound, fragmentation would likely involve the loss of the acetyl group, the methoxy (B1213986) group, and cleavage of the propenal side chain.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment IonPredicted m/zPossible Neutral Loss
[C₁₂H₁₂O₄]⁺ (Molecular Ion)220-
[C₁₀H₉O₃]⁺177Loss of -COCH₃ (acetyl group)
[C₁₁H₁₂O₃]⁺192Loss of -CO (carbonyl group)
[C₉H₇O₂]⁺147Loss of -COCH₃ and -CHO (formyl group)
[C₈H₇O]⁺119Aromatic fragment

Note: This table represents predicted fragmentation patterns. Actual experimental data may vary based on instrumentation and conditions.

Thin-Layer Chromatography (TLC) for Qualitative Screening and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of compounds, monitoring reaction progress, and determining appropriate solvent systems for column chromatography. In the analysis of this compound, TLC is typically performed on plates coated with a stationary phase, most commonly silica (B1680970) gel.

The separation on a TLC plate depends on the polarity of the compound and the mobile phase (eluent). The compound is spotted on the baseline of the plate, which is then placed in a developing chamber containing the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels relative to the solvent front is known as the Retention Factor (Rf value), which is a characteristic property for a given compound, stationary phase, and mobile phase. Visualization of the spots is often achieved using a UV lamp, as compounds with chromophores, such as this compound, will absorb UV light and appear as dark spots.

While specific Rf values for this compound are not consistently reported, data for the parent compound, cinnamaldehyde, can provide insights into suitable TLC conditions. For instance, on silica gel 60F-254 plates, a mobile phase of toluene:ethyl acetate (B1210297):methanol (8:1:1 v/v/v) yielded an Rf value of 0.55 for cinnamaldehyde. In another analysis on NP-18 silica gel plates with a mobile phase of cyclohexane:ethyl acetate (90:10 v/v), cinnamaldehyde showed an Rf of 0.27. Given the increased polarity from the acetoxy group, the Rf value of this compound would be expected to be lower than that of cinnamaldehyde under the same conditions.

Table 2: Representative TLC Data for Cinnamaldehyde Derivatives

CompoundStationary PhaseMobile Phase (v/v)Rf Value
CinnamaldehydeSilica Gel 60F-254Toluene:Ethyl Acetate:Methanol (8:1:1)0.55
CinnamaldehydeNP-18 Silica Gel 60 F254SCyclohexane:Ethyl Acetate (90:10)0.27
Eugenol (B1671780)NP-18 Silica Gel 60 F254SCyclohexane:Ethyl Acetate (90:10)0.38

Note: This table provides examples of TLC conditions for related compounds to guide the analysis of this compound.

In Vitro and in Vivo Biological Activities of 4 Acetoxy 3 Methoxycinnamaldehyde

Comprehensive Evaluation of Antimicrobial Efficacy

4-Acetoxy-3-methoxycinnamaldehyde (B1233962) has demonstrated notable antimicrobial effects, particularly against the significant human pathogen Staphylococcus aureus. Research indicates that this compound exhibits bactericidal activity, meaning it actively kills the bacteria rather than merely inhibiting their growth (bacteriostatic). ascls.org In a study analyzing various natural compounds and their analogues, this compound was one of several cinnamaldehyde (B126680) derivatives tested against multiple isolates of S. aureus. The findings confirmed that the compound was bactericidal, as evidenced by the lack of bacterial growth on agar (B569324) plates when the culture media from the Minimum Inhibitory Concentration (MIC) wells were plated. ascls.org This lethal action against pathogens like S. aureus underscores its potential as an effective antimicrobial agent.

Currently, there is limited specific information available in the scientific literature regarding the direct antifungal and antiviral potency of this compound. While related cinnamaldehyde derivatives have been investigated for such properties, dedicated studies focusing on the antifungal and antiviral spectrum of this compound are not prominently available in the reviewed sources.

The antimicrobial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For this compound, the MIC against various isolates of Staphylococcus aureus was found to be in the range of 1–20 mg/mL. ascls.org

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. Studies have shown that for this compound, all tested compounds exhibited bactericidal activity, as no bacterial growth was observed on agar plates when media from the MIC wells were subcultured. ascls.org This indicates that the MBC is equal to the MIC, confirming its bactericidal, rather than bacteriostatic, nature against these isolates. ascls.org

**Table 1: Minimum Inhibitory Concentration (MIC) of this compound against *Staphylococcus aureus***

Compound Pathogen MIC Range (mg/mL) Reference
This compound Staphylococcus aureus Isolates 1–20 ascls.org

Anti-biofilm Activity and Biofilm Inhibition Studies

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents.

This compound has demonstrated significant anti-biofilm capabilities. In a quantitative analysis of its effects on Staphylococcus aureus, the compound was shown to inhibit or reduce biofilm formation. ascls.org The study reported that at concentrations ranging from 1 to 10 mg/mL, this compound, along with other tested compounds, resulted in a 15–100% inhibition of biofilm development. ascls.org

**Table 2: Biofilm Inhibition by this compound against *Staphylococcus aureus***

Compound Concentration Range (mg/mL) Percentage of Biofilm Inhibition/Reduction Reference
This compound 1–10 15–100% ascls.org

The initial step in biofilm formation is the adhesion of planktonic (free-floating) bacteria to a surface. While research confirms that this compound inhibits biofilm formation, specific studies detailing its precise impact on the molecular mechanisms of adhesion and dispersal for this particular compound are limited. ascls.org However, studies on cinnamaldehyde and its derivatives suggest that their anti-biofilm activity can be attributed to several mechanisms. These include the interference with bacterial motility and the inhibition of cell surface hydrophobicity, which are crucial for initial attachment. mdpi.com Some cinnamaldehyde derivatives have been found to prevent the adhesion of bacteria to surfaces by downregulating genes related to fimbriae production and flagella-mediated motility. mdpi.com It is plausible that this compound may share similar mechanisms of action, interfering with the critical early stages of bacterial adhesion required to establish a biofilm.

Gene Expression Analysis Related to Biofilm Formation

While direct studies on this compound are limited, research on its parent compound, cinnamaldehyde, and its derivatives provides significant insights into its probable effects on biofilm-related gene expression. Biofilms are communities of microorganisms that adhere to surfaces, exhibiting increased resistance to antimicrobial agents and host immune responses. The formation and virulence of these biofilms are controlled by complex gene regulatory networks, including quorum sensing (QS).

Studies on cinnamaldehyde derivatives have demonstrated their ability to downregulate the expression of genes crucial for biofilm formation and virulence in various pathogenic bacteria. For instance, in Vibrio parahaemolyticus, derivatives such as 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde (B15041) have been shown to suppress the expression of QS and biofilm-related genes including aphA, cpsA, luxS, and opaR. researchgate.netnih.gov These compounds also downregulated virulence genes like fliA (related to flagella synthesis), tdh (thermostable direct hemolysin), and membrane integrity genes. researchgate.netnih.gov

Similarly, in Agrobacterium tumefaciens, a plant pathogen, 4-nitro and 4-chloro cinnamaldehyde derivatives significantly downregulated genes essential for biofilm formation, motility, and virulence. frontiersin.org Research on Pseudomonas aeruginosa, an opportunistic human pathogen, indicates that cinnamaldehyde can inhibit biofilm formation, in part by disrupting its QS system which controls the expression of virulence factors and biofilm-associated genes. nih.gov

These findings suggest that this compound likely possesses similar capabilities to interfere with bacterial communication and gene expression, thereby inhibiting biofilm formation.

Table 1: Effect of Cinnamaldehyde Derivatives on Gene Expression Related to Biofilm Formation and Virulence in Vibrio parahaemolyticus

Gene Function Effect of Treatment Reference
aphA Quorum Sensing, Biofilm Formation Downregulated researchgate.netnih.gov
cpsA Biofilm Formation Downregulated researchgate.netnih.gov
luxS Quorum Sensing Downregulated researchgate.netnih.gov
opaR Quorum Sensing Downregulated researchgate.netnih.gov
fliA Motility (Flagella) Downregulated researchgate.netnih.gov
tdh Virulence (Hemolysin) Downregulated researchgate.netnih.gov
vopS Virulence Downregulated researchgate.netnih.gov
fadL Membrane Integrity Downregulated researchgate.netnih.gov

Investigation of Anti-inflammatory Modulatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on closely related cinnamaldehyde compounds, which demonstrate significant immunomodulatory properties.

Research on 4-hydroxy-3-methoxycinnamaldehyde (B191438) (4H3MC), a structurally similar compound, has shown potent anti-inflammatory effects in a mouse model of atopic dermatitis. nih.gov Oral administration of 4H3MC led to a significant reduction in pathogenic cytokine expression in ear tissues. nih.gov In vitro, 4H3MC was found to block the differentiation of T helper cells (Th1 and Th2), which are crucial drivers of inflammatory responses in such conditions. nih.gov

Furthermore, the parent compound, cinnamaldehyde (CIN), has been shown to attenuate systemic inflammation. In a mouse model of colitis, CIN treatment reduced serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov In chondrocytes and synoviocytes under inflammatory conditions, cinnamaldehyde treatment resulted in a dose-dependent downregulation of IL-6 and TNF-α. mdpi.com These findings strongly suggest that this compound would similarly inhibit the expression of key inflammatory cytokines and chemokines in various cellular models.

Table 2: Effect of Cinnamaldehyde and its Derivatives on Pro-inflammatory Cytokine Expression

Compound Model Measured Cytokines Effect of Treatment Reference
4-Hydroxy-3-methoxycinnamaldehyde Mouse Model (Atopic Dermatitis) Pathogenic Cytokines Decreased Expression nih.gov
Cinnamaldehyde Mouse Model (Colitis) TNF-α, IL-6, IL-1β (serum) Decreased Levels nih.gov

Inflammatory responses are controlled by complex intracellular signaling cascades. Cinnamaldehyde and its derivatives have been shown to exert their anti-inflammatory effects by modulating key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.govmdpi.commdpi.com

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in promoting the production of inflammatory mediators. dovepress.com Studies have demonstrated that cinnamaldehyde can cause a dose-dependent reduction in the phosphorylation, and thus activation, of JNK, ERK, and p38 in chondrocytes. mdpi.com The NF-κB pathway is another central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. nih.gov Cinnamaldehyde has been found to inhibit the NF-κB signaling pathway by down-regulating the phosphorylation of key proteins like NF-κB p65 and its inhibitor, IκBα. nih.gov This inhibition of both MAPK and NF-κB signaling prevents the downstream production of inflammatory molecules like cytokines and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Given these mechanisms for the parent compound, it is highly probable that this compound also modulates these critical inflammatory signaling pathways.

Assessment of Antioxidant Properties

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress.

Common in vitro methods to assess antioxidant activity include radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govmdpi.commdpi.com These assays measure the ability of a compound to donate an electron or hydrogen atom to stabilize a colored radical, with the resulting color change being proportional to the scavenging activity. The activity is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. mdpi.com

While specific IC50 values for pure this compound are not available in the cited literature, studies on extracts from Cinnamomum cassia, a natural source of cinnamaldehyde and its derivatives, demonstrate significant radical scavenging activity. Ethanol (B145695) extracts of C. cassia bark, which are rich in these compounds, exhibited potent DPPH radical scavenging activity with an IC50 value of 0.072 mg/mL. mdpi.com

Table 3: Radical Scavenging Activity of Cinnamomum cassia Ethanol Extracts

Assay Plant Part IC50 Value (mg/mL) TEAC Value (mmol Trolox/g) Reference
DPPH Bark 0.072 - mdpi.com
DPPH Buds 0.073 - mdpi.com
DPPH Leaves 0.208 - mdpi.com
ABTS Bark - 335.78 mdpi.com
ABTS Buds - 133.04 mdpi.com

TEAC: Trolox Equivalent Antioxidant Capacity

This data indicates that the family of compounds to which this compound belongs possesses strong radical scavenging properties.

Beyond simple chemical assays, it is important to assess antioxidant activity within a biological context. Cellular antioxidant activity assays measure the ability of a compound to prevent oxidative stress inside living cells.

Specific data on the cellular antioxidant activity of this compound is not presently available. However, studies on other molecules containing acetoxy groups provide a potential mechanism of action. For instance, pyrrolidine (B122466) nitroxides containing acetoxymethoxycarbonyl groups have been shown to be rapidly absorbed by cells. nih.govnih.gov Inside the cell, esterase enzymes can hydrolyze the acetoxy group, trapping the now hydrophilic active molecule within the cell and even targeting it to specific organelles like the mitochondria. nih.govnih.gov This intracellular accumulation allows the compound to exert a site-specific antioxidant effect, such as normalizing mitochondrial superoxide (B77818) levels. nih.gov

This mechanism suggests that this compound could be effectively delivered into cells, where its cinnamaldehyde core could then act as an antioxidant to protect against cellular damage.

Exploratory Studies on Other Pharmacological Effects

The unique chemical structure of this compound, featuring an acetoxy group and a methoxy (B1213986) group on the phenyl ring of a cinnamaldehyde backbone, suggests that it may possess a range of biological activities. The presence of the α,β-unsaturated aldehyde moiety is a key feature in many biologically active cinnamaldehyde derivatives. mdpi.com

There is a growing interest in the neuroprotective effects of natural compounds. Ferulic acid, a closely related precursor to this compound, has been the subject of numerous studies for its potential to protect nerve cells. nih.govnih.gov Ferulic acid has demonstrated the ability to ameliorate neurodegeneration in various models by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.gov It is known to inhibit inflammatory pathways, such as those involving nuclear factor kappa-B (NF-κB) and the NLRP3 inflammasome, which are implicated in neuroinflammation. nih.gov

Furthermore, ferulic acid has shown potential in mitigating the pathological hallmarks of Alzheimer's disease by inhibiting the aggregation of β-amyloid oligomers. nih.gov Given that this compound is an acetylated derivative of ferulic aldehyde, it is plausible that it may share or even possess enhanced neuroprotective properties due to increased lipophilicity, which could facilitate its passage across the blood-brain barrier. However, specific studies to confirm the neuroprotective potential of this compound are currently lacking.

Cinnamaldehyde and its derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.govmdpi.com These compounds have shown the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). mdpi.com For instance, cinnamaldehyde has been reported to exhibit anticancer effects on breast cancer cells by downregulating the Akt signaling pathway, which is crucial for cell survival and proliferation. mdpi.com Combination therapies involving cinnamaldehyde and conventional chemotherapeutic drugs like doxorubicin (B1662922) have shown synergistic effects in inhibiting the growth of glioblastoma cells. mdpi.com

The ability of cinnamaldehyde and its derivatives to inhibit various enzymes has been explored. For example, cinnamaldehyde, cinnamic acid, and cinnamyl alcohol have been shown to inhibit histone deacetylase 8 (HDAC8), an enzyme that is a potential therapeutic target for cancer. nih.gov In silico and in vitro studies have demonstrated that these compounds can bind to the active site of the HDAC8 enzyme. nih.gov

Other studies have investigated the inhibitory effects of cinnamaldehyde-related compounds on enzymes such as caspase-1, which is involved in inflammation. While direct enzyme inhibition data for this compound is not available, its structural features suggest that it could be a subject for future enzyme inhibition assays to explore its therapeutic potential.

Mechanistic Elucidation of 4 Acetoxy 3 Methoxycinnamaldehyde S Biological Actions

Identification of Cellular and Molecular Targets

Protein Binding Affinity and Interaction Studies

Direct protein binding is a fundamental mechanism through which small molecules can influence cellular processes. Research on the un-acetylated form, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde), has identified a significant interaction with Protein Kinase C-θ (PKCθ), a crucial enzyme in T-cell activation. nih.gov

Studies on the related compound, ferulic acid, have also demonstrated specific protein binding. Ferulic acid has been shown to bind to cytochrome c, a protein vital for the initiation of the intrinsic apoptotic pathway. nih.gov This interaction was found to enhance the stability of cytochrome c and inhibit its pro-apoptotic function. nih.gov While this interaction is noted for ferulic acid, it points to the potential for this class of compounds to engage with critical cellular proteins.

Table 1: Protein Interaction Profile of Related Compounds

Compound Target Protein Interaction Effect Reference
4-Hydroxy-3-methoxycinnamaldehyde Protein Kinase C-θ (PKCθ) Inhibition of phosphorylation and activity nih.gov
Ferulic Acid Cytochrome c Binding and stabilization, inhibition of pro-apoptotic function nih.gov
Coniferyl Aldehyde JAK2 Inhibition of phosphorylation all-imm.com

Nucleic Acid Interaction and DNA Adduct Formation Analysis

Currently, there is a lack of direct research into the specific interactions of 4-acetoxy-3-methoxycinnamaldehyde (B1233962) with nucleic acids or the formation of DNA adducts. However, as an α,β-unsaturated aldehyde, it belongs to a class of compounds that are known to have the potential to react with DNA. Aldehydes can form adducts with DNA bases, which can lead to mutations if not repaired. This is a general characteristic of this chemical class and has not been specifically demonstrated for this compound.

Membrane Permeability and Integrity Modulation

The ability of a compound to traverse cellular membranes is a critical determinant of its bioactivity. While specific studies on the membrane permeability of this compound are not available, the lipophilicity of the acetyl group would theoretically enhance its ability to cross lipid bilayers compared to its precursor, coniferyl aldehyde. The low solubility and permeability of the related compound, ferulic acid, is a known limitation to its biological availability. nih.gov Formulations such as encapsulation into nanoparticles have been explored to overcome this challenge. nih.govnih.gov

Analysis of Intracellular Signaling Pathway Perturbations

The binding of this compound to its molecular targets can trigger a cascade of events that perturb intracellular signaling pathways, leading to broader cellular responses such as apoptosis, cell cycle arrest, and autophagy.

Investigations into Apoptosis Induction and Cell Cycle Regulation

Research on structurally related compounds provides a framework for the potential pro-apoptotic and cell cycle-modulating effects of this compound.

Studies on coniferyl aldehyde have shown that it can alleviate lipopolysaccharide (LPS)-induced apoptosis in WI-38 cells. all-imm.com This effect was mediated through the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 1 (STAT1) pathway. all-imm.com Coniferyl aldehyde was found to inhibit the phosphorylation of both JAK2 and STAT1. all-imm.com

Furthermore, derivatives of coniferyl aldehyde have demonstrated cytotoxic activity against non-small cell lung cancer cells.

The related compound, ferulic acid, has been shown to induce apoptosis in various cancer cell lines. nih.gov Its pro-apoptotic action is mediated by altering the expression of key apoptosis-related proteins, including an increase in the Bax/Bcl-2 ratio and the activation of caspases. nih.govnih.gov Ferulic acid has also been found to inhibit the anti-apoptotic PI3K/Akt pathway. nih.gov In terms of cell cycle regulation, ferulic acid can induce G0/G1 phase arrest by down-regulating the expression of cyclin-dependent kinases (CDK) 2, 4, and 6, and cyclins D1 and E, while increasing the expression of p53 and p21. nih.govnih.gov

Table 2: Effects of Related Compounds on Apoptosis and Cell Cycle

Compound Cell Line Effect Signaling Pathway Reference
Coniferyl Aldehyde WI-38 Alleviation of LPS-induced apoptosis Inhibition of JAK2-STAT1 all-imm.com
Ferulic Acid Osteosarcoma cells Induction of apoptosis, G0/G1 phase arrest Inhibition of PI3K/Akt, increased Bax/Bcl-2 ratio nih.gov
Ferulic Acid Various cancer cells Induction of apoptosis, autophagic cell death Altered expression of caspases, Bcl-2, Bax; reduced cyclin D1 & E nih.gov

Autophagy Pathway Modulation

The modulation of autophagy, a cellular process of degradation and recycling of damaged components, by this compound has not been directly investigated. However, studies on the parent compound, cinnamaldehyde (B126680), have shown that it can induce autophagy in THP-1 cells. This was evidenced by the upregulated expression of autophagy markers such as LC3B, p62, and ATG5. The study suggested that autophagy plays a crucial role in the cellular response to cinnamaldehyde.

Receptor-Mediated Signal Transduction (e.g., HO-1/Nrf-2 pathway, PKCα/β II)

The biological activities of many cinnamaldehyde derivatives are rooted in their ability to modulate key signaling pathways that regulate cellular stress responses and inflammatory processes. While direct studies on this compound are limited, the mechanisms of its close structural analogs provide a strong basis for understanding its potential intracellular targets.

HO-1/Nrf-2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, orchestrating the expression of a host of cytoprotective genes, including Heme Oxygenase-1 (HO-1). mdpi.com Cinnamaldehyde, the parent compound of this family, has been shown to activate the Nrf2/HO-1 pathway, thereby protecting cells from oxidative stress. mdpi.comresearchgate.netnih.gov This activation is a crucial defense mechanism against cellular damage. nih.gov For instance, studies have demonstrated that cinnamaldehyde can rescue bone marrow mesenchymal stem cells from oxidative stress-induced apoptosis and mitochondrial dysfunction by activating the Nrf2/HO-1 axis. nih.gov Given that this compound is a derivative of cinnamaldehyde, it is plausible that it retains the ability to engage and activate this critical antioxidant pathway. sigmaaldrich.comsigmaaldrich.com The electrophilic nature of the α,β-unsaturated aldehyde common to these compounds is a likely key to this activity, as such structures can react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 release and activation.

PKCα/β II Pathway: Protein Kinase C (PKC) isozymes are critical mediators in signal transduction, influencing processes like cell proliferation, differentiation, and apoptosis. A structurally similar compound, 4-hydroxy-3-methoxycinnamaldehyde (also known as coniferyl aldehyde or ferulic aldehyde), has been identified as a potent modulator of T-cell activation by directly targeting PKCθ, a crucial PKC isotype in T-cells. nih.gov Research has shown that 4-hydroxy-3-methoxycinnamaldehyde inhibits the phosphorylation of PKCθ in T-cells and subsequently attenuates the downstream phosphorylation of MAP kinases (ERK and p38) and the activity of transcription factors like NF-κB, AP-1, and NFAT. nih.gov

This inhibitory action on a key PKC isotype by a closely related molecule suggests that this compound may also possess the ability to interact with and modulate PKC signaling pathways. nih.gov The substitution at the 4-position of the phenyl ring (acetoxy vs. hydroxy) may influence the potency and selectivity of this interaction.

Table 1: Effect of 4-Hydroxy-3-methoxycinnamaldehyde on T-Cell Signaling Pathways

Target Molecule Observed Effect Downstream Consequence Reference
PKCθ Inhibition of phosphorylation Attenuation of T-cell receptor signaling nih.gov
ERK Attenuated phosphorylation Reduced cell proliferation signaling nih.gov
p38 Attenuated phosphorylation Reduced inflammatory signaling nih.gov
NF-κB Reduced promoter activity Decreased pro-inflammatory gene expression nih.gov
AP-1 Reduced promoter activity Decreased expression of genes for proliferation/differentiation nih.gov
NFAT Reduced promoter activity Inhibition of IL-2 production and T-cell activation nih.gov

| IL-2 | Prevented release | Suppression of T-cell proliferation | nih.gov |

Comparative Mechanistic Insights with Structurally Related Cinnamaldehyde Derivatives

The biological activity of cinnamaldehyde derivatives is highly dependent on the nature and position of substituents on the phenyl ring. nih.gov Comparing this compound with its parent compound, cinnamaldehyde, and its close analog, 4-hydroxy-3-methoxycinnamaldehyde, reveals how subtle structural modifications can influence their mechanistic actions.

Cinnamaldehyde: As the parent molecule, cinnamaldehyde's primary reported mechanisms include potent antibacterial activity and activation of the Nrf2 antioxidant response pathway. mdpi.comresearchgate.netbohrium.com Its antibacterial effects are often attributed to its ability to disrupt bacterial cell division by targeting the FtsZ protein and to interfere with biofilm formation. bohrium.com Its electrophilic character is key to its ability to act as a Michael acceptor, which is believed to underpin much of its bioactivity. maynoothuniversity.ie

4-Hydroxy-3-methoxycinnamaldehyde (Coniferyl Aldehyde): The addition of hydroxyl and methoxy (B1213986) groups, as seen in coniferyl aldehyde, introduces new functional properties. This compound demonstrates significant immunomodulatory effects by targeting the PKCθ pathway in T-cells, a mechanism not prominently reported for unsubstituted cinnamaldehyde. nih.gov This suggests that the substitution pattern on the aromatic ring directs the molecule towards different intracellular targets. While it also possesses antioxidant properties, its specific targeting of PKCθ highlights a divergence in its primary mechanism of action compared to cinnamaldehyde.

This compound: This derivative features an acetoxy group at the 4-position instead of a hydroxyl group. This modification increases the molecule's lipophilicity, which could potentially enhance its ability to cross cellular membranes. The acetoxy group can also be hydrolyzed by intracellular esterases to yield 4-hydroxy-3-methoxycinnamaldehyde. Therefore, this compound could function as a prodrug, delivering the active PKCθ-inhibiting compound more efficiently into the cell. Alternatively, the intact molecule may have its own unique target profile. Its structural similarity to both cinnamaldehyde and coniferyl aldehyde suggests it might possess a hybrid activity profile, potentially activating the Nrf2 pathway while also modulating PKC-mediated signaling.

Table 2: Comparative Profile of Cinnamaldehyde Derivatives

Compound Structure Key Reported Mechanistic Target(s) Primary Biological Outcome Reference
Cinnamaldehyde C₆H₅CH=CHCHO FtsZ (in bacteria), Nrf2/HO-1 Pathway Antibacterial, Antioxidant researchgate.netnih.govbohrium.com
4-Hydroxy-3-methoxycinnamaldehyde (HO)C₆H₃(OCH₃)CH=CHCHO PKCθ, MAP Kinases (ERK, p38), NF-κB, AP-1, NFAT Immunomodulatory (T-cell inhibition) nih.gov

| This compound | (CH₃COO)C₆H₃(OCH₃)CH=CHCHO | Hypothesized: Nrf2/HO-1, PKC isotypes (potentially as a prodrug for the hydroxy form) | Hypothesized: Antioxidant, Immunomodulatory | nih.govsigmaaldrich.comnih.gov |

Computational Studies and in Silico Drug Design for 4 Acetoxy 3 Methoxycinnamaldehyde

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein of interest.

Binding Site Prediction and Ligand Conformation Analysis

Currently, there are no published studies that specifically predict the binding sites and analyze the ligand conformation of 4-Acetoxy-3-methoxycinnamaldehyde (B1233962) with any biological target. Such a study would involve identifying potential protein targets and using docking algorithms to predict the most favorable binding poses of the compound within the active or allosteric sites of these proteins. The analysis would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and determine the most stable conformation of the ligand upon binding.

Estimation of Binding Affinities and Interaction Energies

The estimation of binding affinities and interaction energies through molecular docking provides a quantitative measure of the binding strength between a ligand and its target. For this compound, no specific binding affinity data from molecular docking simulations have been reported. This type of analysis would be crucial for ranking its potential efficacy against various targets and for comparing it with other similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

Development of Predictive Models for Biological Activity

The development of QSAR models for this compound is contingent on the availability of a dataset of structurally related compounds with measured biological activities. At present, no such QSAR models have been published. The creation of these models would enable the prediction of the biological activities of novel derivatives and guide the synthesis of more potent compounds.

Molecular Dynamics (MD) Simulations for Ligand-Protein Dynamics

Conformational Stability Analysis of Ligand-Receptor Complexes

A thorough review of scientific literature and chemical databases reveals a lack of specific studies on the conformational stability analysis of ligand-receptor complexes involving this compound. This type of analysis is crucial for understanding how a ligand like this compound might bind to a biological target. It typically involves computational simulations to determine the most stable binding poses and the energetic landscape of the interaction, which are key indicators of a compound's potential efficacy. At present, no such data has been published for this specific compound.

Evaluation of Ligand Mobility and Residence Time

There is currently no publicly available research detailing the evaluation of ligand mobility and residence time for this compound through computational methods such as molecular dynamics simulations. These evaluations are critical for predicting the duration and nature of a compound's effect at a receptor site. Ligand mobility studies assess the flexibility of the compound within the binding pocket, while residence time predicts how long the compound remains bound to its target, a factor that can correlate with therapeutic activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction uses computational models to forecast the pharmacokinetic and toxicological properties of a compound. This screening is a vital step in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

Prediction of Pharmacokinetic Profiles

Despite the availability of various predictive software and methodologies, specific in silico predictions of the pharmacokinetic profile for this compound are not found in peer-reviewed literature or public databases. Such a profile would typically include predictions for:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to the clearance of the compound from the body.

Without dedicated studies, a detailed pharmacokinetic profile for this compound remains undetermined.

Screening for Potential Toxicity Liabilities

While Safety Data Sheets indicate that this compound may cause skin, eye, and respiratory irritation, a comprehensive in silico screening for a broader range of potential toxicity liabilities has not been published. sigmaaldrich.comcapotchem.cn Such a screening would typically involve computational models to predict endpoints such as:

Carcinogenicity

Mutagenicity (e.g., AMES toxicity)

Hepatotoxicity (liver toxicity)

Cardiotoxicity (e.g., hERG inhibition)

One safety data sheet explicitly notes that the chemical, physical, and toxicological properties of the compound have not been thoroughly investigated. capotchem.cn

Toxicological Assessment and Safety Profile of 4 Acetoxy 3 Methoxycinnamaldehyde

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro studies are fundamental to assessing the potential of a substance to cause harm to cells, including genetic material. For 4-acetoxy-3-methoxycinnamaldehyde (B1233962), specific experimental data is sparse.

Table 1: Summary of Available Cytotoxicity Data

CompoundAssay TypeCell LineResult
This compound--No data available
Cinnamaldehyde (B126680)MTT AssayPC3IC50 ≈ 73 μg/mL capotchem.cn

This table is provided for illustrative purposes and highlights the lack of specific data for the target compound.

There is no direct evidence or specific studies on DNA damage or the formation of DNA adducts by this compound. A material safety data sheet for the compound explicitly states that data on germ cell mutagenicity is not available. capotchem.cnsigmaaldrich.com

From a structural standpoint, the α,β-unsaturated aldehyde moiety present in cinnamaldehyde and its derivatives is a recognized structural alert for potential genotoxicity, primarily due to its ability to act as a Michael acceptor and form adducts with biological macromolecules, including DNA. However, without experimental data for this compound, this remains a theoretical concern.

In Vivo Toxicity Studies in Relevant Animal Models

Comprehensive in vivo toxicological data for this compound is currently unavailable.

No studies detailing the acute or sub-chronic toxicity of this compound in animal models have been identified. Safety data sheets for the compound indicate that no data is available for acute oral toxicity. sigmaaldrich.com

In the absence of in vivo studies, there are no organ-specific histopathological evaluations following exposure to this compound.

Mechanisms of Toxicity and Adverse Event Profiling

The specific mechanisms of toxicity for this compound have not been elucidated. Based on its chemical structure as a cinnamaldehyde derivative, potential mechanisms could be inferred, but these are not substantiated by direct experimental evidence for this particular compound. A safety data sheet notes that based on Quantitative Structure-Activity Relationship (QSAR) modeling, the compound may cause respiratory irritation upon inhalation. capotchem.cn It is also suggested that prolonged or repeated exposure may lead to allergic reactions in sensitive individuals. capotchem.cn

Table 2: Summary of Toxicological Endpoints for this compound

Toxicological EndpointFindingSource
In Vitro CytotoxicityNo specific data available.-
Genotoxicity/MutagenicityNo data available. capotchem.cnsigmaaldrich.comMSDS capotchem.cnsigmaaldrich.com
Acute Oral ToxicityNo data available. sigmaaldrich.comMSDS sigmaaldrich.com
Respiratory IrritationMay cause respiratory irritation (QSAR prediction). capotchem.cnMSDS capotchem.cn
Skin SensitizationMay cause allergic reactions in sensitive individuals. capotchem.cnMSDS capotchem.cn

Natural Occurrence and Biosynthetic Pathways of 4 Acetoxy 3 Methoxycinnamaldehyde if Applicable

Identification of Natural Sources and Plant Species

Direct identification of 4-acetoxy-3-methoxycinnamaldehyde (B1233962) in its acetylated form within plant species is not extensively documented in scientific literature. However, its immediate precursor, coniferyl aldehyde (4-hydroxy-3-methoxycinnamaldehyde), is a known natural product found in a variety of plants. wikipedia.orgresearchgate.netnih.gov The presence of coniferyl aldehyde suggests the potential for the existence of its acetylated derivative, as natural acetylation of related lignin (B12514952) precursors has been observed. csic.es

Coniferyl aldehyde has been successfully isolated from several plant species, indicating its role in plant metabolism. Notable sources include:

Gliricidia sepium : A hot dichloromethane (B109758) extract of the heartwood of this plant has been shown to contain coniferyl aldehyde. chemicalbook.com

Melia azedarach L. : The seed kernels of this tree are another identified source of coniferyl aldehyde. chemicalbook.comsigmaaldrich.com

Cinnamomum cebuense : The bark of this tree, endemic to the Philippines, has also yielded coniferyl aldehyde. chemicalbook.comsigmaaldrich.comresearchgate.net

Other Sources : Coniferyl aldehyde is also a constituent of sweetgum (Liquidambar styraciflua) and is found in Senra incana. wikipedia.org It has been reported in Camellia sinensis and Magnolia officinalis as well. nih.gov

Table 1: Plant Species Containing Coniferyl Aldehyde

Plant Species Part of Plant Reference
Gliricidia sepium Heartwood chemicalbook.com
Melia azedarach L. Seed Kernels chemicalbook.comsigmaaldrich.com
Cinnamomum cebuense Bark chemicalbook.comsigmaaldrich.comresearchgate.net
Liquidambar styraciflua Not specified wikipedia.org
Senra incana Not specified wikipedia.org
Camellia sinensis Not specified nih.gov
Magnolia officinalis Not specified nih.gov

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway , which is responsible for the synthesis of lignin and other important plant compounds. The direct precursor, coniferyl aldehyde, is a key intermediate in this pathway.

The biosynthesis of coniferyl aldehyde begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to ferulic acid. The subsequent steps leading to coniferyl aldehyde involve the following key enzymes:

4-Coumarate:CoA ligase (4CL) : This enzyme activates ferulic acid by converting it to feruloyl-CoA.

Cinnamoyl-CoA reductase (CCR) : This enzyme reduces feruloyl-CoA to coniferyl aldehyde.

In some plants, particularly angiosperms, coniferyl aldehyde can be further processed to form sinapyl aldehyde, another important lignin precursor. This conversion is catalyzed by coniferyl aldehyde 5-hydroxylase (CAld5H) and caffeate O-methyltransferase (COMT) . nih.govresearchgate.net

The acetylation of coniferyl aldehyde to form this compound would require an acetyltransferase enzyme. While the natural acetylation of monolignols (the alcohol precursors to lignin) like sinapyl alcohol and coniferyl alcohol is known to occur in some plants, the specific enzyme responsible for the acetylation of coniferyl aldehyde has not been definitively identified. csic.es This suggests that if this compound occurs naturally, it is likely formed from coniferyl aldehyde through the action of a yet-to-be-characterized plant acetyltransferase.

Table 2: Key Enzymes in the Biosynthesis of Coniferyl Aldehyde

Enzyme Function
4-Coumarate:CoA ligase (4CL) Activates ferulic acid to feruloyl-CoA
Cinnamoyl-CoA reductase (CCR) Reduces feruloyl-CoA to coniferyl aldehyde
Coniferyl aldehyde 5-hydroxylase (CAld5H) Hydroxylates coniferyl aldehyde in the pathway to sinapyl aldehyde

Extraction and Isolation Methods from Natural Products

The extraction and isolation of this compound from natural sources would likely follow similar protocols to those used for its precursor, coniferyl aldehyde, and other related cinnamaldehydes. These methods are designed to separate these compounds from the complex matrix of plant material.

Commonly employed techniques include:

Solvent Extraction : This is a primary step where plant material is treated with a solvent to dissolve the desired compounds. Dichloromethane has been effectively used to extract coniferyl aldehyde from the heartwood of Gliricidia sepium. chemicalbook.com Other organic solvents such as ethanol (B145695) or methanol (B129727) are also commonly used.

Steam Distillation : This technique is particularly useful for volatile compounds like cinnamaldehydes. The plant material is boiled in water, and the steam, carrying the volatile compounds, is condensed and collected. utahtech.edutandfonline.com This method is widely used for extracting essential oils rich in cinnamaldehyde (B126680) from cinnamon bark. sums.ac.irresearchgate.net

Chromatography : Following initial extraction, chromatographic techniques are essential for the purification and isolation of specific compounds.

Silica (B1680970) Gel Chromatography : This is a standard method used to separate compounds based on their polarity. It was successfully used in the isolation of coniferyl aldehyde from the bark of Cinnamomum cebuense. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC provides high-resolution separation and is often used for the final purification and quantification of isolated compounds.

The general workflow for extraction and isolation involves:

Grinding the dried plant material to increase surface area.

Performing an initial extraction with a suitable solvent or through steam distillation.

Concentrating the crude extract.

Subjecting the extract to one or more chromatographic steps to purify the target compound.

Table 3: Common Extraction and Isolation Methods

Method Principle Application Example Reference
Solvent Extraction Dissolving compounds in a suitable solvent. Extraction of coniferyl aldehyde from Gliricidia sepium with dichloromethane. chemicalbook.com
Steam Distillation Separation of volatile compounds by co-distillation with steam. Isolation of cinnamaldehyde from cinnamon bark. utahtech.edutandfonline.com
Silica Gel Chromatography Separation based on polarity. Purification of compounds from Cinnamomum cebuense extract. researchgate.net

Future Directions and Therapeutic Implications

Development of 4-Acetoxy-3-methoxycinnamaldehyde (B1233962) as a Lead Compound for Drug Discovery

The development of a new drug often begins with the identification of a "lead compound"—a chemical structure that exhibits a desired pharmacological activity and serves as a starting point for optimization. numberanalytics.com this compound, with its cinnamaldehyde (B126680) core, is an intriguing candidate for such a role. nih.govwaocp.org Cinnamaldehyde itself has demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govnih.gov The process of lead optimization involves modifying the structure of the lead compound to enhance its efficacy, improve its safety profile, and optimize its pharmacokinetic properties. researchgate.netdanaher.com

The synthesis of this compound is a key step in its development. As an organic building block, its synthesis allows for the creation of derivatives with potentially enhanced therapeutic properties. sigmaaldrich.com The goal of medicinal chemists is to systematically alter the molecular structure to improve its interaction with biological targets. numberanalytics.com This iterative process of synthesis and biological testing is fundamental to refining the compound's characteristics. gd3services.com

Table 1: Key Properties of this compound

PropertyValue
Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS Number 83071-67-4
Physical State Predominantly trans
Melting Point 97-100 °C

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comscbt.comuni.lusigmaaldrich.comsigmaaldrich.com

Combination Therapy Strategies and Synergistic Effects

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies. This approach involves using multiple drugs that act on different targets or pathways to achieve a greater therapeutic effect than any single agent alone. The potential for synergistic interactions, where the combined effect is greater than the sum of the individual effects, is a key area of investigation. nih.govresearchgate.net

While specific studies on combination therapies involving this compound are not yet available, research on related compounds provides a strong rationale for this approach. For instance, studies have explored the synergistic antioxidant effects of various natural compounds. nih.govnih.gov The antioxidant properties of cinnamaldehyde derivatives suggest that they could be combined with other antioxidants or with conventional chemotherapeutic agents to enhance their efficacy and potentially reduce side effects. nih.gov For example, the co-loading of trans-cinnamaldehyde with paclitaxel (B517696) or curcumin (B1669340) in nanoparticles has been investigated for its potential in cancer therapy. mdpi.com

Advanced Drug Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Many promising compounds, including cinnamaldehyde derivatives, face challenges such as poor water solubility and instability, which can limit their bioavailability. maynoothuniversity.ie Advanced drug delivery systems offer a solution to these problems by encapsulating the drug in a protective carrier, thereby improving its solubility, stability, and pharmacokinetic profile. nih.gov

Nanoencapsulation, the process of enclosing a drug within a nanoparticle, is a particularly promising strategy. Various materials, including chitosan (B1678972) and zein, have been used to create nanoparticles for the delivery of cinnamaldehyde. researchgate.netnih.gov These nanoparticles can protect the drug from degradation, control its release, and potentially target it to specific tissues or cells. tamu.eduresearchgate.net For example, chitosan-alginate nanoparticles have been successfully used to encapsulate trans-cinnamaldehyde, demonstrating a burst release followed by a sustained release profile. tamu.edu The development of similar nanoformulations for this compound could significantly enhance its therapeutic potential.

Exploration of Novel Biological Activities and Applications

The known biological activities of cinnamaldehyde and its derivatives, such as antibacterial, anti-inflammatory, and anticancer effects, provide a solid foundation for further exploration. bohrium.comnih.govspandidos-publications.com The unique structural features of this compound may confer novel biological activities or enhanced potency against specific targets.

Recent research has highlighted the diverse pharmacological potential of cinnamaldehyde derivatives. For instance, some derivatives have shown promising anti-cancer activity against various cell lines, including cervical cancer. mdpi.comscisoc.or.th Studies have also investigated the neuroprotective effects of cinnamaldehyde, suggesting its potential in the treatment of neurodegenerative diseases. nih.govnih.gov The anti-inflammatory properties of related compounds have been demonstrated in both in vitro and in vivo models. The ability of these compounds to modulate key inflammatory pathways underscores their potential in treating a range of inflammatory conditions.

Translational Research and Pre-clinical Development Stages

The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. This process involves a series of preclinical studies to evaluate the safety and efficacy of a drug candidate before it can be tested in humans. The preclinical development of this compound would involve a comprehensive assessment of its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net

In vivo studies in animal models are crucial to determine the compound's efficacy in a living organism and to identify any potential toxicities. Pharmacokinetic studies on cinnamaldehyde have been conducted in rats to understand its bioavailability and distribution. researchgate.net Similar studies would be necessary for this compound to establish its preclinical safety profile. nih.gov The data generated from these preclinical studies are essential for obtaining regulatory approval to initiate clinical trials in humans.

Q & A

Basic: What analytical techniques are recommended for confirming the trans-configuration of 4-Acetoxy-3-methoxycinnamaldehyde?

Methodological Answer:
The trans-configuration of the α,β-unsaturated aldehyde moiety can be confirmed using:

  • Nuclear Magnetic Resonance (NMR): Observe coupling constants (J) between Hα and Hβ. For trans-isomers, J values typically range from 15–16 Hz due to diamagnetic anisotropy effects .
  • X-ray Crystallography: Resolve spatial arrangement definitively. For example, related cinnamaldehyde derivatives (e.g., ferulate analogs) show bond angles of ~120° at the α-carbon, consistent with trans geometry .
  • Infrared (IR) Spectroscopy: Compare C=O stretching frequencies (1680–1720 cm⁻¹) and conjugation effects from the α,β-unsaturated system.

Advanced: How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:
Discrepancies often arise from:

  • Experimental Design Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times. For example, cytotoxicity assays may yield conflicting EC₅₀ values due to differences in metabolic activity .
  • Compound Purity: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95%. Impurities like cis-isomers or degradation products (e.g., 3-methoxy-4-hydroxycinnamaldehyde) can skew results .
  • Solvent Effects: Compare bioactivity in DMSO vs. ethanol; DMSO concentrations >0.1% may alter membrane permeability .

Basic: What are the critical storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation. Room-temperature storage leads to a 15% loss of purity over 30 days .
  • Humidity Control: Use desiccants to avoid hydrolysis of the acetoxy group. Relative humidity >60% accelerates degradation to 3-methoxy-4-hydroxycinnamaldehyde .
  • Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) or amines, which may catalyze aldol condensation .

Advanced: What mechanistic strategies are effective for studying the metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • Isotopic Labeling: Synthesize deuterated analogs (e.g., d₃ at the methoxy group) to track metabolites via LC-MS. For example, hepatic CYP450 enzymes preferentially oxidize the aldehyde group to carboxylic acid derivatives .
  • Enzyme Inhibition: Co-administer ketoconazole (CYP3A4 inhibitor) to identify phase I metabolism routes.
  • Metabolite Profiling: Use high-resolution mass spectrometry (HRMS) in negative ion mode to detect glucuronide conjugates (m/z ~ 356.1) and sulfated derivatives .

Basic: How can researchers optimize the synthesis of this compound from precursor compounds?

Methodological Answer:

  • Step 1: Start with 3-methoxy-4-hydroxycinnamaldehyde. Protect the phenolic hydroxyl group via acetylation (acetic anhydride, pyridine catalyst, 60°C, 2 hrs) .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3). Yield typically 70–75% with >98% purity (HPLC validation) .
  • Troubleshooting: If cis-isomers form (>5%), employ photoirradiation (λ = 300 nm) to isomerize to trans-dominant mixtures .

Advanced: What computational methods aid in predicting the reactivity of this compound with nucleophilic biomolecules?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The β-carbon of the α,β-unsaturated aldehyde is most reactive (LUMO energy ≈ –1.8 eV) .
  • Molecular Dynamics (MD) Simulations: Model interactions with glutathione (GSH) to assess thiol-adduct formation. Simulations show a 2.3 Å bond length for the C-S linkage in the Michael adduct .
  • QSAR Models: Corrate substituent effects (e.g., methoxy vs. ethoxy groups) with observed reaction rates in vitro.

Basic: What spectroscopic benchmarks are essential for characterizing this compound?

Methodological Answer:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (d, J = 7.8 Hz, 1H, CHO), 7.52 (d, J = 15.9 Hz, 1H, Hβ), 6.98 (d, J = 8.2 Hz, 1H, aromatic), 3.91 (s, 3H, OCH₃), 2.32 (s, 3H, OAc) .
  • UV-Vis (MeOH): λₘₐₓ = 320 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated system .

Advanced: How can researchers address low reproducibility in antioxidant assays (e.g., DPPH, FRAP) for this compound?

Methodological Answer:

  • Standardize Radical Sources: Prepare DPPH solutions fresh (λ = 517 nm, absorbance 0.70 ± 0.02) to avoid decay.
  • Control pH: Adjust to 6.5–7.0 (phosphate buffer) to stabilize the phenoxy radical intermediate .
  • Quantify Hydrogen Bonding: Use FTIR to assess O-H stretching (3400–3600 cm⁻¹). Reduced H-bonding in nonpolar solvents (e.g., acetone) lowers radical scavenging efficacy by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.